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Compound of Interest

Compound Name: Avidin

Cat. No.: B1170675 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address the common challenge of non-specific binding of avidin in various assays.

Frequently Asked Questions (FAQs)
Q1: What causes non-specific binding of avidin?

Non-specific binding of avidin in assays is primarily attributed to two of its intrinsic properties:

High Isoelectric Point (pI): Avidin has a high isoelectric point of approximately 10.5, which

means it is positively charged at physiological pH. This positive charge can lead to

electrostatic interactions with negatively charged molecules and surfaces in the assay, such

as nucleic acids and cell membranes.[1][2]

Glycosylation: Avidin is a glycoprotein, and its carbohydrate components, mainly mannose

and N-acetylglucosamine, can interact with lectins and other sugar-binding proteins present

in tissue samples, leading to non-specific binding.[1][3]

Q2: What is the difference between avidin, streptavidin, and NeutrAvidin in terms of non-

specific binding?

Avidin, streptavidin, and NeutrAvidin are all proteins that bind to biotin with high affinity, but

they have key differences that affect their non-specific binding characteristics.
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Feature Avidin Streptavidin NeutrAvidin

Source Chicken egg white Streptomyces avidinii
Chemically

deglycosylated avidin

Glycosylation Yes No No

Isoelectric Point (pI) ~10.5 (basic) ~5-6 (acidic) ~6.3 (near-neutral)

Non-specific Binding High Lower than avidin Lowest

Other Considerations
Can bind to lectins

due to glycosylation.

Contains an "RYD"

sequence that can

mimic the "RGD" cell-

binding motif,

potentially causing

non-specific binding to

cells.[3]

Lacks the RYD

sequence, further

reducing non-specific

interactions.[3]

Q3: What are the general strategies to prevent non-specific binding of avidin?

Several strategies can be employed to minimize non-specific avidin binding:

Use of Modified Avidin Analogues: Whenever possible, using streptavidin or, preferably,

NeutrAvidin will significantly reduce non-specific binding compared to avidin.[3][4]

Blocking: Pre-treating the sample with a blocking agent saturates non-specific binding sites.

Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal

serum.[5][6]

Buffer Optimization: Modifying the buffers used in the assay can help reduce non-specific

interactions. This includes increasing the ionic strength (salt concentration) and adding

detergents.[7]

Endogenous Biotin Blocking: In tissues or cells with high levels of endogenous biotin (e.g.,

liver, kidney), it is crucial to block this biotin before applying the avidin-biotin detection

system.[8][9]
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Troubleshooting Guides
Issue: High background staining in my Immunohistochemistry (IHC) experiment.

High background in IHC can obscure the specific signal and lead to misinterpretation of results.

Follow these steps to troubleshoot the issue.

Troubleshooting Decision Tree for High Background in IHC
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High Background in IHC

Did you run a 'no primary antibody' control?

Is the control also showing high background?

Yes

Issue is likely with the primary antibody or blocking.

No

Issue is likely with the secondary antibody or detection system.

Are you working with biotin-rich tissues (liver, kidney)?

Optimize general blocking step (e.g., increase concentration or duration of serum/BSA).

Perform endogenous biotin blocking.

Yes

Titrate secondary antibody concentration.

No

Titrate primary antibody concentration.

Modify wash buffers (e.g., increase salt, add Tween-20).

Consider switching to a non-biotin-based detection system.

Click to download full resolution via product page

Caption: A decision tree to troubleshoot high background in IHC.
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Check for Endogenous Biotin: Tissues such as the kidney, liver, and spleen have high levels

of endogenous biotin, which can be a major source of background staining when using

avidin-biotin-based detection systems.[8] To check for this, you can incubate a tissue section

with your streptavidin-enzyme conjugate and substrate, omitting the primary and biotinylated

secondary antibodies. If staining appears, endogenous biotin is likely the cause.[10]

Solution: Perform an endogenous biotin block before incubating with your primary

antibody. A detailed protocol is provided in the Experimental Protocols section.

Optimize Your Blocking Step: Inadequate blocking can leave non-specific binding sites

exposed.

Solution: Increase the concentration (e.g., from 5% to 10% normal serum) or the

incubation time of your blocking step.[6] Ensure the serum used for blocking is from the

same species as the secondary antibody was raised in.[11]

Titrate Your Antibodies: Using too high a concentration of either the primary or secondary

antibody can lead to non-specific binding.

Solution: Perform a titration experiment to determine the optimal dilution for your primary

and biotinylated secondary antibodies.

Modify Your Wash Buffers: The composition of your wash buffers can be adjusted to reduce

non-specific interactions.

Solution:

Increase the salt concentration (e.g., up to 0.5 M NaCl) to disrupt electrostatic

interactions.[7]

Include a non-ionic detergent like Tween-20 (0.05-0.1%) to reduce hydrophobic

interactions.[7]

Consider an Alternative Detection System: If background issues persist, especially with

biotin-rich tissues, it may be beneficial to switch to a detection system that does not rely on

the avidin-biotin interaction.[9]
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Issue: High background in my ELISA.

Similar to IHC, high background in an ELISA can mask the true signal and reduce the assay's

sensitivity.

Inadequate Blocking: The wells of the microplate may have unoccupied sites that can bind

the detection reagents non-specifically.

Solution: Increase the concentration or incubation time of your blocking buffer. Common

blockers include 1-5% BSA or 1-3% non-fat dry milk.[7] Be cautious when using milk with

avidin-biotin systems as it can contain endogenous biotin.[6][12]

Sub-optimal Antibody Concentrations: Excess primary or secondary antibody can lead to

increased background.

Solution: Titrate both your primary and biotinylated secondary antibodies to find the

optimal concentrations that provide a good signal-to-noise ratio.

Insufficient Washing: Inadequate washing between steps can leave behind unbound

reagents that contribute to the background.

Solution: Increase the number of wash steps and ensure that the wells are completely

emptied after each wash.

Cross-reactivity of the Secondary Antibody: The secondary antibody may be cross-reacting

with other proteins in the sample or with the capture antibody.

Solution: Run a control where the primary antibody is omitted. If you still see a high signal,

the secondary antibody is likely binding non-specifically. Consider using a pre-adsorbed

secondary antibody.

Buffer Composition:

Solution: As with IHC, adding a detergent like Tween-20 (0.05%) to your wash and

antibody dilution buffers can help reduce non-specific binding. Increasing the salt

concentration in the wash buffer can also be effective.[12]
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Experimental Protocols
Protocol 1: Endogenous Biotin Blocking for IHC

This protocol is essential for tissues with high levels of endogenous biotin, such as the liver and

kidney.[8] It should be performed after deparaffinization, rehydration, and antigen retrieval, but

before the primary antibody incubation.[8]

Materials:

Avidin solution (e.g., 0.05% avidin in PBS)[8]

Biotin solution (e.g., 0.005% biotin in PBS)[8]

Phosphate Buffered Saline (PBS)

Procedure:

After antigen retrieval, wash the slides with PBS.

Incubate the tissue sections with the avidin solution for 15 minutes at room temperature.[8]

This step saturates the endogenous biotin in the tissue.

Rinse the slides briefly with PBS.[8]

Incubate the tissue sections with the biotin solution for 15 minutes at room temperature.[8]

This step blocks the remaining biotin-binding sites on the avidin molecule that was just

applied.

Rinse the slides briefly with PBS.[8]

Proceed with your standard IHC protocol, starting with the primary antibody incubation.

Mechanism of Endogenous Biotin Blocking
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Step 1: Avidin Incubation

Step 2: Biotin Incubation

Result

Endogenous Biotin in Tissue

Avidin (with remaining binding sites)

Avidin

Binds to endogenous biotin

Fully Blocked Endogenous Biotin

Free Biotin

Saturates remaining avidin binding sites

Click to download full resolution via product page

Caption: The two-step process of endogenous biotin blocking.

Protocol 2: Preparation of a General-Purpose Blocking Buffer

This protocol describes the preparation of a commonly used blocking buffer for ELISA and IHC.
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Materials:

Bovine Serum Albumin (BSA), biotin-free grade

Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Tween-20 (optional)

Procedure:

Decide on the desired concentration of BSA (typically 1-5% w/v). For a 3% BSA solution,

weigh out 3 grams of BSA.

Add the BSA to a final volume of 100 mL of PBS or TBS.

Mix gently until the BSA is completely dissolved. Avoid vigorous shaking, which can cause

foaming and denaturation of the protein.

(Optional) Add Tween-20 to a final concentration of 0.05% (v/v). For 100 mL of buffer, add 50

µL of Tween-20.

The blocking buffer is ready to use. It can be stored at 4°C for a short period. For longer-term

storage, it can be filter-sterilized and stored at 4°C or frozen.

General Assay Workflow Highlighting Blocking Steps
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Start Assay

Sample Preparation / Antigen Coating

Blocking Step
(e.g., BSA, Serum)

Primary Antibody Incubation

Wash

Biotinylated Secondary Antibody Incubation

Wash

Avidin-Enzyme Conjugate Incubation

Wash

Substrate Addition & Detection

End
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Caption: A generalized workflow for an avidin-biotin-based assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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